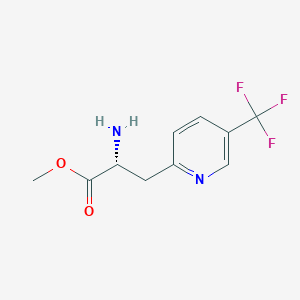
Methyl (R)-2-amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of herbicides and is specifically a proherbicide for the active herbicide haloxyfop-P .
- The compound’s R configuration is crucial for its biological activity.
Methyl ®-2-amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoate: is a chemical compound with the following IUPAC name: .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method starts with the reaction of 2,4-dichlorophenol with 3-chloro-5-(trifluoromethyl)pyridine to form the intermediate 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid.
Reaction Conditions: Esterification of the intermediate with methanol yields the final compound.
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including hydrolysis (to release the active herbicide), esterification, and nucleophilic substitution.
Common Reagents and Conditions: Methanol (for esterification), strong acids or bases (for hydrolysis), and nucleophiles (for substitution).
Major Products: The primary product is the methyl ester of haloxyfop-P, which is the active herbicide.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and interactions with other molecules.
Biology: It may be used in plant biology studies to understand herbicide resistance mechanisms.
Medicine: Although not directly used in medicine, understanding its metabolism can inform drug design.
Industry: Its industrial applications include herbicide formulations and crop protection.
Mechanism of Action
Targets: The compound inhibits acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis.
Pathways: By disrupting lipid metabolism, it affects plant growth and development.
Comparison with Similar Compounds
Uniqueness: Its R configuration distinguishes it from other enantiomers.
Similar Compounds: Other herbicides in the haloxyfop family, such as and , share structural similarities.
Remember, this compound plays a crucial role in weed control and agricultural practices
Properties
Molecular Formula |
C10H11F3N2O2 |
|---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoate |
InChI |
InChI=1S/C10H11F3N2O2/c1-17-9(16)8(14)4-7-3-2-6(5-15-7)10(11,12)13/h2-3,5,8H,4,14H2,1H3/t8-/m1/s1 |
InChI Key |
CPCNKPXMOYKANP-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=NC=C(C=C1)C(F)(F)F)N |
Canonical SMILES |
COC(=O)C(CC1=NC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















